4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one

Catalog No.
S12641183
CAS No.
M.F
C20H19N3O2
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-on...

Product Name

4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one

IUPAC Name

4-(1-benzylindole-6-carbonyl)piperazin-2-one

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c24-19-14-23(11-9-21-19)20(25)17-7-6-16-8-10-22(18(16)12-17)13-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,24)

InChI Key

HOCYVPSWNFFVIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4

4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one is a chemical compound notable for its unique structure, which combines a piperazine ring with a benzyl-substituted indole moiety. The molecular formula for this compound is C16H18N2OC_{16}H_{18}N_{2}O with a molecular weight of approximately 270.33 g/mol. It features a carbonyl group attached to the piperazine, enhancing its potential reactivity and biological activity. The compound is classified under the category of piperazine derivatives, which are often explored for their pharmacological properties.

Include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, forming alcohols or amines.
  • Reduction Reactions: The carbonyl can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Acylation: The piperazine nitrogen can participate in acylation reactions, leading to the formation of more complex derivatives.

These reactions are significant for synthesizing analogs that may exhibit enhanced biological activity.

Compounds containing indole and piperazine structures have been extensively studied for their biological activities, including:

  • Antidepressant Properties: Indole derivatives are known to influence serotonin receptors, which play a crucial role in mood regulation.
  • Anticancer Activity: Some studies suggest that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects: Certain analogs have shown promise in inhibiting bacterial growth.

The specific biological activities of 4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one require further investigation to establish its therapeutic potential.

The synthesis of 4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one typically involves several steps:

  • Formation of Indole Derivative: Starting with indole, a benzyl group can be introduced at the 6-position via electrophilic substitution.
  • Piperazine Formation: The benzyl-substituted indole can then be reacted with piperazine in the presence of a coupling agent (e.g., EDC or DCC) to form the desired piperazine derivative.
  • Carbonyl Introduction: Finally, the introduction of the carbonyl group can be achieved through acylation using an appropriate acid chloride or anhydride.

This multi-step synthesis allows for the introduction of various substituents on the indole or piperazine rings, facilitating the exploration of structure-activity relationships.

4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or anticancer agents.
  • Chemical Biology: As a probe to study serotonin receptor interactions or other biological pathways involving indole and piperazine structures.

Further research is needed to explore these applications fully.

Interaction studies involving 4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one could focus on:

  • Receptor Binding Affinity: Investigating how this compound interacts with serotonin receptors or other relevant targets.
  • Metabolic Studies: Understanding how this compound is metabolized in vivo and its pharmacokinetic properties.

Such studies are crucial for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with 4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one. Here are some notable examples:

Compound NameStructureKey Features
6-(piperazin-1-carbonyl)-1H-indoleStructureIndole derivative with piperazine, known for antidepressant activity.
4-(benzoyl)piperazineStructureSimple piperazine derivative used in various pharmaceutical applications.
1-benzylpiperazineStructureA widely studied compound with diverse biological activities.

Uniqueness

4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one stands out due to its combination of an indole and piperazine structure, which may offer unique interactions at biological targets compared to simpler piperazines or indoles alone. Its specific carbonyl substitution also suggests potential for tailored pharmacological properties not seen in related compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

333.147726857 g/mol

Monoisotopic Mass

333.147726857 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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